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Abstract
1,9-Nonanediol, dimethanesulfonate, also known by its National Service Center number

NSC 3052, is a bifunctional alkylating agent with potential applications in cancer research. As a

member of the dimethanesulfonate class of compounds, it is expected to exert its cytotoxic

effects through the formation of DNA adducts and interstrand cross-links, ultimately leading to

cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the

core chemical properties, presumed mechanism of action, and detailed experimental protocols

for the investigation of 1,9-nonanediol, dimethanesulfonate. Due to the limited availability of

specific experimental data for this compound in publicly accessible literature, this guide also

presents generalized methodologies for the evaluation of bifunctional alkylating agents,

providing a framework for future research.

Chemical and Physical Properties
1,9-Nonanediol, dimethanesulfonate is the diester of 1,9-nonanediol with methanesulfonic

acid. Its fundamental properties are summarized below.[1]
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Property Value Source

IUPAC Name
9-(methylsulfonyloxy)nonyl

methanesulfonate
PubChem[1]

Synonyms

Nonasulphan, Nonasulfan, 1,9-

Dimethanesulfonyloxynonane,

NSC 3052

PubChem[1]

CAS Number 4248-77-5 PubChem[1]

Molecular Formula C₁₁H₂₄O₆S₂ PubChem[1]

Molecular Weight 316.4 g/mol PubChem[1]

Canonical SMILES

CS(=O)

(=O)OCCCCCCCCCOS(=O)

(=O)C

PubChem[1]

Mechanism of Action: DNA Alkylation and Cross-
linking
As a bifunctional alkylating agent, 1,9-nonanediol, dimethanesulfonate possesses two

reactive methanesulfonate leaving groups. The proposed mechanism of action involves

nucleophilic attack by DNA bases, primarily the N7 position of guanine, leading to the formation

of mono-adducts and subsequent interstrand or intrastrand cross-links. These cross-links

physically block DNA replication and transcription, triggering the DNA damage response (DDR),

cell cycle arrest, and ultimately, apoptosis.
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Figure 1: Proposed mechanism of action for 1,9-nonanediol, dimethanesulfonate.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological

evaluation of 1,9-nonanediol, dimethanesulfonate.

Synthesis of 1,9-Nonanediol, Dimethanesulfonate
This protocol describes a general method for the synthesis of sulfonate esters from an alcohol

and a sulfonyl chloride.

Materials:

1,9-nonanediol

Methanesulfonyl chloride

Pyridine (or other suitable base)

Dichloromethane (or other suitable solvent)

Anhydrous magnesium sulfate

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

Dissolve 1,9-nonanediol in anhydrous dichloromethane in a round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add at least two equivalents of pyridine to the solution with stirring.

Add at least two equivalents of methanesulfonyl chloride dropwise to the cooled solution.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring

overnight.

Quench the reaction by the slow addition of water.

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel or by recrystallization to

yield pure 1,9-nonanediol, dimethanesulfonate.
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Figure 2: General workflow for the synthesis of 1,9-nonanediol, dimethanesulfonate.
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In Vitro Cytotoxicity Assessment: Clonogenic Survival
Assay
This assay determines the long-term effect of the compound on the ability of single cells to form

colonies.[2][3][4][5][6]

Materials:

Cancer cell line of interest

Complete cell culture medium

Trypsin-EDTA

Phosphate-buffered saline (PBS)

1,9-Nonanediol, dimethanesulfonate stock solution (dissolved in a suitable solvent, e.g.,

DMSO)

6-well plates

Incubator (37 °C, 5% CO₂)

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

Harvest and count cells to prepare a single-cell suspension.

Seed a predetermined number of cells into 6-well plates and allow them to attach overnight.

Treat the cells with a range of concentrations of 1,9-nonanediol, dimethanesulfonate for a

defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh

complete medium.
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Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the

control wells.

Remove the medium, wash the colonies with PBS, and fix them with methanol for 15

minutes.

Stain the colonies with crystal violet solution for 15-30 minutes.

Gently wash the plates with water and allow them to air dry.

Count the number of colonies in each well.

Calculate the plating efficiency and surviving fraction for each treatment concentration to

determine the IC₅₀ value.

Detection of DNA Interstrand Cross-links: Alkaline
Comet Assay
The alkaline comet assay is a sensitive method to detect DNA strand breaks and can be

modified to detect interstrand cross-links.[4][7][8][9][10]

Materials:

Treated and control cells

Comet assay slides

Low melting point agarose (LMA)

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added

fresh)

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

Neutralization buffer (0.4 M Tris, pH 7.5)

DNA staining solution (e.g., SYBR Gold or propidium iodide)
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Fluorescence microscope with appropriate filters

Procedure:

Harvest cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and pipette onto a comet assay

slide.

Allow the agarose to solidify at 4 °C.

Immerse the slides in cold lysis solution for at least 1 hour at 4 °C.

To detect interstrand cross-links, irradiate the slides on ice with a known dose of X-rays or

gamma rays to introduce a fixed number of single-strand breaks.

Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA

unwinding.

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

Neutralize the slides with neutralization buffer.

Stain the DNA with a fluorescent dye.

Visualize the comets under a fluorescence microscope and analyze the tail moment using

appropriate software. A decrease in the tail moment in drug-treated, irradiated cells

compared to irradiated control cells indicates the presence of interstrand cross-links.

Analysis of DNA Damage Response: Western Blotting
Western blotting can be used to detect the phosphorylation of key proteins in the DNA damage

response pathway, such as H2AX (γH2AX) and CHK2 (p-CHK2).[11][12][13][14][15]

Materials:

Treated and control cells

RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-γH2AX, anti-p-CHK2, and a loading control like anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse treated and control cells in RIPA buffer.

Determine protein concentration using the BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4 °C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and capture the signal using an imaging system.
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Figure 3: Simplified DNA damage response signaling pathway.

Cell Cycle Analysis: Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

[16][17][18][19]

Materials:

Treated and control cells

PBS

70% ethanol (ice-cold)
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Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Harvest and wash cells with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20

°C overnight.

Wash the fixed cells with PBS.

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room

temperature.

Analyze the samples on a flow cytometer.

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and

G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be

indicative of DNA damage-induced cell cycle arrest.

Preclinical and Further Studies
Currently, there is a lack of publicly available preclinical data for 1,9-nonanediol,
dimethanesulfonate in animal models. Future research should focus on in vivo efficacy and

toxicity studies using relevant cancer models. Additionally, advanced analytical techniques can

provide deeper insights into its mechanism of action.

Recommended Future Studies:

In Vivo Efficacy: Xenograft or syngeneic tumor models in mice to evaluate the anti-tumor

activity of 1,9-nonanediol, dimethanesulfonate.

Pharmacokinetics and Toxicology: Studies to determine the absorption, distribution,

metabolism, excretion, and toxicity profile of the compound in animal models.
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DNA Adduct Analysis: Utilization of liquid chromatography-tandem mass spectrometry (LC-

MS/MS) to identify and quantify the specific DNA adducts formed by 1,9-nonanediol,
dimethanesulfonate in vitro and in vivo.[20][21][22][23][24]

Conclusion
1,9-Nonanediol, dimethanesulfonate is a bifunctional alkylating agent with theoretical

potential as an anticancer agent. While specific experimental data for this compound is scarce,

this guide provides a comprehensive framework for its synthesis and detailed biological

evaluation. The provided protocols for assessing cytotoxicity, DNA damage, and effects on cell

cycle and signaling pathways will enable researchers to thoroughly investigate the therapeutic

potential of this and other related compounds. Further research is warranted to elucidate the

specific biological activity and preclinical efficacy of 1,9-nonanediol, dimethanesulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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